molecular formula C20H20ClN3S B3140104 6-(((4-Chlorophenyl)sulfanyl)methyl)-N-isopropyl-2-phenyl-4-pyrimidinamine CAS No. 477867-09-7

6-(((4-Chlorophenyl)sulfanyl)methyl)-N-isopropyl-2-phenyl-4-pyrimidinamine

Cat. No. B3140104
CAS RN: 477867-09-7
M. Wt: 369.9 g/mol
InChI Key: ZWOSIXMDNJGYOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(((4-Chlorophenyl)sulfanyl)methyl)-N-isopropyl-2-phenyl-4-pyrimidinamine, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. It belongs to a class of drugs called Janus kinase (JAK) inhibitors, which act by blocking the activity of JAK enzymes that are involved in the signaling pathways of inflammatory cytokines.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Derivatives : A study by Stolarczyk et al. (2018) involved the synthesis of new 4-thiopyrimidine derivatives using ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, closely related to the compound . These compounds were characterized through various spectroscopic techniques and X-ray diffraction.

  • Cytotoxic Activity Evaluation : The same study Stolarczyk et al. (2018) also examined the cytotoxicity of these derivatives against various human cell lines, including cancer cells, offering insights into their potential therapeutic applications.

  • Spectral Analysis for Chemotherapeutic Applications : Alzoman et al. (2015) conducted a vibrational spectral analysis of a compound structurally similar to 6-(((4-Chlorophenyl)sulfanyl)methyl)-N-isopropyl-2-phenyl-4-pyrimidinamine. This study provides insights into the compound's potential as a chemotherapeutic agent.

  • Dihydrofolate Reductase Inhibition : Gangjee et al. (1997) synthesized 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, analogs to the compound , as potential inhibitors of thymidylate synthase. This study's findings suggest possible applications in cancer treatment.

  • Applications in Optical Materials : A study on Transparent Aromatic Polyimides by Tapaswi et al. (2015) utilized similar compounds, indicating potential use in high refractive index and small birefringence materials.

  • Antiviral Activity : A study by Holý et al. (2002) on pyrimidine derivatives, closely related to the chemical , assessed their antiviral activity, suggesting potential applications in antiviral drug development.

properties

IUPAC Name

6-[(4-chlorophenyl)sulfanylmethyl]-2-phenyl-N-propan-2-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3S/c1-14(2)22-19-12-17(13-25-18-10-8-16(21)9-11-18)23-20(24-19)15-6-4-3-5-7-15/h3-12,14H,13H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOSIXMDNJGYOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC(=C1)CSC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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